3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, has been extensively studied . A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is one of the methods that is compatible with a broad range of functional groups . This reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .
Molecular Structure Analysis
The molecular structure of the compound consists of a cyclopentyl group, a prop-2-ynyl group, an amino group, a methyl group, an imidazo[1,2-a]pyridine group, and a carbonitrile group. The presence of these groups contributes to the unique properties of the compound.
Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been the subject of numerous studies . For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo [1,2- a ]pyridines tolerates a wide range of functional groups .
Scientific Research Applications
Synthesis Techniques
- Aqueous Synthesis: Imidazo[1,2-a]pyridines have been synthesized using water-mediated hydroamination without any deliberate addition of catalysts. This method also yields imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions (Mohan et al., 2013).
- Silver-Catalyzed Synthesis: With acetonitrile as solvent, silver-catalyzed intramolecular aminooxygenation produces imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan et al., 2013).
Conformational Analysis
- Conformational Characteristics: The relationship between the conformation of substituted imidazo[1,2-a]pyridines and their activities has been investigated. Distinct conformational candidates, such as the "folded" and "extended" conformations, significantly influence their biological activity (Kaminski et al., 1989).
Chemical Reactions and Derivatives
- Cascade Aminomethylation/Cycloisomerization: A study has explored the copper(II)-catalyzed cascade aminomethylation/cycloisomerization of propiolates to form imidazo[1,2-a]pyridines, which is significant for synthesizing drug molecules like Alpidem (Rassokhina et al., 2015).
Pharmacological Applications
- Inotropic Activity: Certain imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives have shown positive inotropic activity, which is significant for cardiac drug development (Yamanaka et al., 1991).
- Fluorescent Probes for Mercury Ion: Specific imidazo[1,2-a]pyridine derivatives, synthesized through a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles, have been shown to be efficient fluorescent probes for detecting mercury ions (Shao et al., 2011).
Mechanism of Action
Properties
IUPAC Name |
3-[[cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-9-20(15-5-3-4-6-15)13-16-11-19-17-8-7-14(10-18)12-21(16)17/h1,7-8,11-12,15H,3-6,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLDLKDIMXUTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CN=C2N1C=C(C=C2)C#N)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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